Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS RN: 1082828-31-6) is a pyrazole derivative characterized by a bromine substituent at position 5 of the pyrazole ring, a 4-fluorophenyl group at position 1, and an ethyl ester moiety at position 4. Its molecular formula is C₁₂H₁₀BrFN₂O₂, with a molecular weight of 313.12 g/mol . Pyrazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity.
Properties
IUPAC Name |
ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYMEMMUBMROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693303 | |
| Record name | Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082828-31-6 | |
| Record name | Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Bromination of 5-Amino Precursor
The most direct route to Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate involves diazotization of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, followed by bromine substitution. This method, described in a synthesis protocol from Ambeed (2020), proceeds via in situ generation of a diazonium intermediate, which is subsequently treated with bromine.
Reaction Mechanism and Conditions
The 5-amino group undergoes diazotization using isoamyl nitrite (3.23 mL, 41.10 mmol) in chloroform at room temperature. Bromine (3.23 mL, 63.03 mmol) acts as both the brominating agent and acid catalyst. The reaction completes within 1.5 hours, yielding a dark red/brown solution. Evaporation of the solvent provides the crude product as an orange/brown oil that solidifies upon standing.
Cyclocondensation and Subsequent Bromination
An alternative route involves constructing the pyrazole ring via cyclocondensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by bromination at the 5-position. This two-step approach is adapted from methodologies used for analogous pyrazole derivatives.
Cyclocondensation Step
4-Fluorophenylhydrazine reacts with ethyl acetoacetate in acetic acid under reflux to form Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. The reaction proceeds via hydrazone formation and subsequent cyclization, as described in a patent by WO2009144554A1.
Table 2: Cyclocondensation Optimization
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Acetic acid | |
| Temperature | 80°C | |
| Reaction time | 24 hours | |
| Yield | 65–80% |
Bromination of the Pyrazole Intermediate
The 5-amino group is replaced with bromine using bromine (4 mmol) in a water-ethanol mixture (1:1) with sodium acetate as a base. This method, adapted from Royal Society of Chemistry protocols, achieves yields of 92% for structurally similar compounds.
Table 3: Bromination Conditions
| Parameter | Value | Reference |
|---|---|---|
| Solvent | H₂O:EtOH (1:1) | |
| Base | Sodium acetate | |
| Reaction time | 5 hours | |
| Temperature | Room temperature |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Diazotization route : Advantages include fewer steps and avoidance of purification. However, excess bromine and isoamyl nitrite may necessitate careful waste management.
- Cyclocondensation route : Higher atom economy but requires isolation of the 5-amino intermediate. Suitable for gram-scale synthesis with consistent yields.
Table 4: Route Comparison
| Parameter | Diazotization | Cyclocondensation |
|---|---|---|
| Steps | 1 | 2 |
| Overall yield | ~90% (crude) | 60–75% |
| Purification needs | None | Column chromatography |
| Scalability | Industrial potential | Lab-scale |
Reaction Optimization Strategies
Solvent Effects
Analytical Characterization
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the diazotization route to continuous flow reactors could enhance safety and yield by minimizing exposure to toxic bromine vapors.
Waste Management
Bromine recovery systems and neutralization of HBr with NaOH are critical for environmentally sustainable production.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .
- Anticancer Activity : Some studies have shown that compounds containing the pyrazole moiety may inhibit cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on various cancer cell lines .
Table 1: Summary of Medicinal Applications
Agricultural Chemistry
The compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. The fluorine atom in its structure may enhance the biological activity and selectivity of the compound against specific pests or weeds.
Case Study: Herbicidal Activity
A study evaluated the herbicidal properties of various pyrazole derivatives, including this compound. The findings indicated significant herbicidal activity against common agricultural weeds, suggesting its potential use in crop protection strategies .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, primarily starting from simpler pyrazole derivatives. Researchers have developed methods to modify this compound to enhance its efficacy in various applications.
Table 2: Synthesis Pathways
| Step | Reactants/Conditions | Product/Outcome |
|---|---|---|
| Step 1 | Ethyl acetoacetate + hydrazine | Pyrazole precursor |
| Step 2 | Bromination (Br₂) | Ethyl 5-bromo derivative |
| Step 3 | Reaction with 4-fluorobenzaldehyde | Ethyl 5-bromo-1-(4-fluorophenyl) |
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorophenyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional properties of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can be contextualized by comparing it to analogs with variations in substituents on the pyrazole ring or the aryl group. Below is a detailed analysis:
Substituent Variations on the Pyrazole Ring
Key Observations :
- Bromine vs. Amino Group: The bromine atom in the target compound increases molecular weight and may enhance electrophilic reactivity compared to the amino-substituted analog .
- Biological Activity : Hydroxyl-substituted analogs (e.g., Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate) demonstrate direct enzyme inhibition, suggesting that substituent polarity and aromaticity influence bioactivity .
Substituent Variations on the Aryl Group
Key Observations :
- Fluorine vs.
- Positional Isomerism : The 2-fluorophenyl analog (ortho-substitution) may exhibit steric hindrance, affecting binding affinity in biological systems compared to the para-substituted target compound .
Biological Activity
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, with the CAS number 1082828-31-6, is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 313.12 g/mol
- Structure : The compound features a pyrazole core substituted with a bromine atom and a fluorophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, compounds related to pyrazoles have demonstrated activity against Bacillus subtilis, E. coli, and Aspergillus niger .
A study highlighted that derivatives similar to this compound showed promising antibacterial effects at concentrations as low as 6.25 µg/mL, comparable to standard antibiotics like rifampicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. This compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to other compounds in the pyrazole class . In vitro studies have reported up to 85% inhibition of TNF-α at specific concentrations, indicating significant anti-inflammatory effects.
Analgesic Properties
Related pyrazole compounds have demonstrated analgesic effects in various models. For example, certain derivatives have shown comparable efficacy to established analgesics like indomethacin in pain models . The mechanism likely involves inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pain pathway.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Cyclooxygenase Inhibition : Pyrazoles can inhibit COX enzymes, reducing prostaglandin synthesis and consequently alleviating inflammation and pain.
- Cytokine Modulation : By modulating the release of pro-inflammatory cytokines, these compounds can influence immune responses and reduce inflammation .
Case Studies and Research Findings
A selection of studies highlights the efficacy of this compound and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
